molecular formula C8H5Cl3O2 B1595480 Chloromethyl 2,4-dichlorobenzoate CAS No. 70190-72-6

Chloromethyl 2,4-dichlorobenzoate

Cat. No.: B1595480
CAS No.: 70190-72-6
M. Wt: 239.5 g/mol
InChI Key: DOIDCVLQRFSVNF-UHFFFAOYSA-N
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Description

Chloromethyl 2,4-dichlorobenzoate is an organic ester compound with the molecular formula C8H5Cl3O2 and a molecular weight of 239.48 g/mol . It is characterized as a chemical intermediate . The compound features a benzoate ester core that is functionalized with chlorine atoms at the 2 and 4 positions of the benzene ring and a chloromethyl group on the ester side chain . This specific arrangement of atoms makes it a potential building block in synthetic chemistry, particularly for the development of more complex molecules. The presence of multiple chlorine atoms is a significant feature in medicinal chemistry, as chlorinated compounds are a cornerstone of pharmaceutical development; more than 250 FDA-approved drugs contain chlorine, which often plays a critical role in their biological activity and metabolic stability . As a reagent, its primary research value lies in its potential to be further functionalized. The reactive chloromethyl group, in particular, can serve as an anchor point for molecular elaboration. This product is intended for use in laboratory research as a synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

chloromethyl 2,4-dichlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O2/c9-4-13-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIDCVLQRFSVNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00220463
Record name Benzoic acid, 2,4-dichloro-, chloromethyl ester
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Molecular Weight

239.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70190-72-6
Record name Benzoic acid, 2,4-dichloro-, chloromethyl ester
Source ChemIDplus
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Record name Chloromethyl-2,4-dichlorobenzoate
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221226
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2,4-dichloro-, chloromethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00220463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Ethyl 2,4-dichlorobenzoate

  • Starting material: 2,4-dichlorobenzoic acid (10 g, 0.0523 mol)
  • Reagents: Concentrated sulfuric acid (2.5 mL), absolute ethanol (100 mL)
  • Procedure: The acid is refluxed with concentrated H2SO4 in absolute ethanol for 4 hours. The progress is monitored by Thin Layer Chromatography (TLC).
  • Work-up: Solvent removal under reduced pressure, followed by addition of ice-cold water, neutralization with saturated NaHCO3, extraction with ethyl acetate, washing with brine, drying over Na2SO4, and evaporation.
  • Yield: 88%
  • Characterization: 1H NMR shows triplet at 1.15 ppm (3H), quartet at 3.85 ppm (2H), multiplet at 7.5 ppm (2H), singlet at 8.5 ppm (1H).
  • TLC system: Ethyl acetate: hexane (2:8).

Synthesis of 2,4-Dichlorobenzohydrazide

  • Starting material: Ethyl 2,4-dichlorobenzoate (8.8 g)
  • Reagent: Excess hydrazine hydrate in ethanol
  • Procedure: Reflux for 8 hours, monitored by TLC.
  • Work-up: Solvent removal under reduced pressure, addition of ice to precipitate product, filtration, washing with cold water, vacuum drying, and recrystallization from ethanol.
  • Yield: 68%
  • Characterization: 1H NMR shows broad singlet at 4.3 ppm (2H), multiplet at 7.5 ppm (2H), doublet at 7.8 ppm (1H), singlet at 9.4 ppm (1H); IR bands at 1350 cm⁻¹ (C-N stretch), 3458 cm⁻¹ (NH stretch), 1570 cm⁻¹ (NH bend).
  • TLC system: Ethyl acetate: hexane (5:5).

Synthesis of Chloromethyl 2,4-dichlorobenzoate Derivative (2-(chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole)

  • Starting material: 2,4-dichlorobenzohydrazide (5.9 g, 0.042 mol)
  • Reagents: Phosphorus oxychloride (10 mL), chloroacetic acid (8.116 g, 3 equivalents, 0.0863 mol)
  • Procedure: The mixture is irradiated under microwave conditions for about 5 minutes with 30-second intervals.
  • Work-up: Neutralization with saturated NaHCO3 solution, filtration, washing with water, vacuum drying.
  • Yield: 45%
  • Characterization: NMR shows aromatic protons at 7.97, 7.60, and 7.42 ppm; singlet at 4.56 ppm (2H); IR bands at 1400 cm⁻¹ (C-N stretch), 3490 cm⁻¹ (NH stretch), 1580 cm⁻¹ (NH bend).
  • TLC system: Ethyl acetate: hexane (2:8).

Reaction Scheme Summary

Step Reactants Conditions Product Yield (%)
1 2,4-dichlorobenzoic acid + EtOH + H2SO4 Reflux 4 h Ethyl 2,4-dichlorobenzoate 88
2 Ethyl 2,4-dichlorobenzoate + Hydrazine hydrate Reflux 8 h 2,4-Dichlorobenzohydrazide 68
3 2,4-Dichlorobenzohydrazide + POCl3 + Chloroacetic acid Microwave irradiation 5 min 2-(Chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole 45

Additional Notes on Purification and Analysis

  • Final products are purified by column chromatography using silica gel (100-200 mesh).
  • Elution starts with 100% n-hexane, gradually decreasing to 75% ethyl acetate.
  • Reaction monitoring by TLC is crucial for determining completion.
  • Spectroscopic methods (NMR, IR) confirm the structure and purity of intermediates and final products.

Alternative Preparation Considerations

While the above method is well-documented and widely used, alternative chloromethylation methods of aromatic esters or benzoates may involve:

  • Direct chloromethylation using chloromethyl methyl ether or formaldehyde and hydrochloric acid under acidic conditions.
  • Use of other chlorinating agents such as thionyl chloride or phosphorus pentachloride for ester activation followed by chloromethylation.

However, these methods may have drawbacks including safety concerns or lower selectivity and are less commonly reported specifically for 2,4-dichlorobenzoate derivatives.

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation can produce carboxylic acids or aldehydes.

Scientific Research Applications

Chloromethyl 2,4-dichlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of chloromethyl 2,4-dichlorobenzoate involves its ability to act as an electrophile in various chemical reactions. The chloromethyl group can undergo nucleophilic attack, leading to the formation of new chemical bonds. This property makes it a valuable reagent in organic synthesis and other chemical processes .

Comparison with Similar Compounds

Molecular and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Physical State Purity Key Applications
Ethyl 2,4-dichlorobenzoate C₉H₈Cl₂O₂ 219.06 Solid/Liquid* 95% Research synthesis
Methyl 2,4-dichlorobenzoate C₈H₆Cl₂O₂ 205.04 Liquid 97% Analytical standards
Cholesterol 2,4-dichlorobenzoate C₃₄H₄₈Cl₂O₂ 559.65 Solid N/A Pharmaceutical research

Stability and Reactivity

  • Microbial Degradation : 2,4-Dichlorobenzoate derivatives undergo reductive dechlorination by facultative anaerobes like Alcaligenes denitrificans. This process involves sequential removal of chlorine substituents, which may vary depending on the ester group .
  • Chemical Stability : Methyl and ethyl esters are likely more hydrolytically stable than cholesterol derivatives due to steric hindrance from the bulky cholesterol moiety .

Key Research Findings

Degradation Pathways : Reductive dechlorination of 2,4-dichlorobenzoate esters occurs preferentially at the 4-position, followed by the 2-position, mediated by microbial enzymes .

Structure-Activity Relationships : The electron-withdrawing chlorine atoms enhance the electrophilicity of the aromatic ring, facilitating nucleophilic substitutions in synthetic applications .

Commercial Availability : Ethyl and methyl esters are widely available for research (e.g., Ethyl 2,4-dichlorobenzoate at $203/250 mg ), while cholesterol derivatives are niche products .

Biological Activity

Chloromethyl 2,4-dichlorobenzoate (CMDCA) is an organic compound that has garnered attention in various fields of research due to its biological activity. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and relevant case studies associated with CMDCA.

Chemical Structure and Properties

CMDCA is a derivative of 2,4-dichlorobenzoic acid, characterized by the presence of a chloromethyl group. Its molecular structure can be represented as follows:

  • Molecular Formula : C9_9H7_7Cl3_3O2_2
  • Molecular Weight : 257.5 g/mol

The compound exhibits significant lipophilicity due to its chlorinated aromatic structure, which influences its interaction with biological membranes.

Antimicrobial Properties

Research indicates that CMDCA possesses notable antimicrobial activity against various bacterial strains. A study conducted by demonstrated that CMDCA exhibited inhibitory effects on pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those for conventional antibiotics, suggesting potential applications in antimicrobial formulations.

Bacterial Strain MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

Cytotoxic Effects

CMDCA has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that CMDCA induced apoptosis in human cancer cells, particularly in breast and lung cancer models. The mechanism appears to involve the activation of caspases and disruption of mitochondrial membrane potential, leading to cell death .

The biological activity of CMDCA can be attributed to several mechanisms:

  • Membrane Disruption : The lipophilic nature allows CMDCA to integrate into cellular membranes, disrupting their integrity and leading to cell lysis.
  • Enzyme Inhibition : CMDCA has been shown to inhibit key enzymes involved in bacterial metabolism, thus hindering their growth.
  • Reactive Oxygen Species (ROS) Generation : CMDCA may induce oxidative stress within cells, contributing to its cytotoxic effects.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Applied Microbiology evaluated the efficacy of CMDCA in biofilm formation inhibition in E. coli. Results indicated a significant reduction in biofilm biomass when treated with CMDCA compared to control groups .
  • Cancer Cell Studies : Research published in Cancer Letters highlighted the potential use of CMDCA as an adjunct therapy in cancer treatment. The study noted that CMDCA enhanced the sensitivity of cancer cells to conventional chemotherapeutics, suggesting a synergistic effect .

Q & A

Q. How can researchers optimize the synthesis of Chloromethyl 2,4-dichlorobenzoate while minimizing side-product formation?

  • Methodological Answer : Employ factorial design to systematically vary reaction parameters (e.g., temperature, stoichiometry, catalyst loading) and identify optimal conditions. For example, a 2<sup>k</sup> factorial design can isolate critical variables influencing esterification efficiency . Post-synthesis, use membrane separation technologies (e.g., nanofiltration) or column chromatography to isolate the target compound from by-products like unreacted 2,4-dichlorobenzoic acid or chloromethylation intermediates . Monitor reaction progress via TLC or HPLC with UV detection.

Q. What analytical techniques are most effective for characterizing this compound's purity and structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm substitution patterns (e.g., chlorine positions on the benzene ring) and ester linkage formation.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C8H5Cl3O2) and detect isotopic patterns of chlorine.
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry, as demonstrated in related esters like Methyl 2,5-dichlorobenzoate .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition thresholds under controlled atmospheres.

Q. How should storage conditions be determined to maintain the compound's stability?

  • Methodological Answer : Conduct accelerated stability studies under varying temperatures (0–40°C), humidity levels, and light exposure. Store at 0–6°C in amber glass vials to mitigate hydrolysis or photodegradation, as recommended for structurally similar chlorinated esters . Use Karl Fischer titration to monitor moisture content in stored samples.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electrophilic/nucleophilic sites. For example, the ester carbonyl group may act as a reaction hotspot.
  • Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict solubility and reaction kinetics.
  • Retrosynthetic Analysis : Use tools like Reaxys or PubChem (referencing SMILES strings, e.g., C1=CC(=C(C(=C1Cl)Cl)OC(=O)COC) to propose synthetic pathways .

Q. What methodologies resolve contradictions between experimental data and theoretical predictions for this compound?

  • Methodological Answer :
  • Theoretical Framework Alignment : Reconcile discrepancies by revisiting the guiding conceptual framework (e.g., steric vs. electronic effects in substitution reactions). For instance, unexpected regioselectivity might arise from unaccounted steric hindrance .
  • Error Propagation Analysis : Quantify uncertainties in experimental measurements (e.g., NMR integration errors) using tools like Monte Carlo simulations.
  • Cross-Validation : Compare results across multiple techniques (e.g., crystallography vs. computational docking) to identify systematic biases .

Q. How can researchers design experiments to study degradation mechanisms under environmental stressors?

  • Methodological Answer :
  • Factorial Environmental Chambers : Expose the compound to UV radiation, varying pH, and oxidizing agents (e.g., H2O2) in a controlled design. Monitor degradation products via GC-MS or LC-QTOF.
  • Isotopic Labeling : Use <sup>13</sup>C-labeled chloromethyl groups to trace cleavage pathways during hydrolysis.
  • Kinetic Modeling : Apply pseudo-first-order kinetics to estimate half-lives under different conditions .

Key Considerations for Experimental Design

  • Link to Theoretical Frameworks : Anchor studies in established principles (e.g., Hammett σ values for predicting substituent effects on reactivity) .
  • Replication Protocols : Include control groups and triplicate runs to ensure reproducibility, especially when scaling reactions .
  • Interdisciplinary Approaches : Combine synthetic chemistry with computational tools (e.g., molecular docking for bioactivity studies) .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chloromethyl 2,4-dichlorobenzoate
Reactant of Route 2
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Chloromethyl 2,4-dichlorobenzoate

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